Phosmidosine C Morphological Reversion Activity on src-Transformed NRK Cells vs. Phosmidosine B
In a head-to-head assay using srcts-NRK cells (a rat kidney fibroblast line transformed by the temperature-sensitive v-src oncogene), Phosmidosine induced complete morphological reversion from a spherical, transformed phenotype to a normal, flat morphology at a concentration of 17 µg/mL [1]. Phosmidosine B, a demethylated derivative and direct metabolic degradation product, exhibited only 1/20th of this activity [2]. This indicates that the methyl ester present in Phosmidosine (and by structural inference, Phosmidosine C) is critical for high potency in this specific phenotypic screen.
| Evidence Dimension | Morphological reversion activity on srcts-NRK cells |
|---|---|
| Target Compound Data | Complete reversion at 17 µg/mL |
| Comparator Or Baseline | Phosmidosine B: 1/20 activity relative to Phosmidosine |
| Quantified Difference | 20-fold difference in potency |
| Conditions | srcts-NRK cells cultured at 32°C (permissive temperature) in 96-well plates, treated for 17 hours, morphology assessed microscopically. |
Why This Matters
This specific assay is a classic, sensitive measure of a compound's ability to reverse oncogenic transformation, providing a more targeted readout than simple cytotoxicity assays.
- [1] Matsuura N, Onose R, Osada H. Morphology reversion activity of phosmidosine and phosmidosine B, a newly isolated derivative, on src transformed NRK cells. J Antibiot (Tokyo). 1996;49(4):361-365. doi:10.7164/antibiotics.49.361 View Source
- [2] Sekine M, Okada K, Seio K, et al. Structure-activity relationship of phosmidosine: importance of the 7,8-dihydro-8-oxoadenosine residue for antitumor activity. Bioorg Med Chem. 2004;12(19):5105-5113. doi:10.1016/j.bmc.2004.07.036 View Source
